molecular formula C6H8O3 B1299900 (S)-3-Oxocyclopentanecarboxylic acid CAS No. 71830-06-3

(S)-3-Oxocyclopentanecarboxylic acid

Cat. No.: B1299900
CAS No.: 71830-06-3
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-BYPYZUCNSA-N
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Description

(S)-3-Oxocyclopentanecarboxylic acid is an organic compound with a cyclopentane ring structure, featuring a ketone group at the third position and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Oxocyclopentanecarboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

    Oxidation: Dicarboxylic acids

    Reduction: Alcohols

    Substitution: Esters, amides

Mechanism of Action

The mechanism of action of (S)-3-Oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a five-membered ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

(S)-3-Oxocyclopentanecarboxylic acid is an organic compound with significant potential in biological applications, particularly due to its unique molecular structure and stereochemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈O₃
  • Functional Groups : Contains a ketone group at the 3-position and a carboxylic acid group, contributing to its reactivity.
  • Chirality : The (S) configuration at the 3-position is crucial for its biological interactions.

The compound is characterized by its cyclopentane ring, which provides a framework for diverse chemical reactions and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown activity against certain bacterial and fungal strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
  • Chiral Auxiliary Role : Its ability to act as a chiral building block allows for the synthesis of enantiomerically pure compounds, enhancing the efficacy of therapeutic agents.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Binding Affinities : Ongoing studies are investigating its binding affinities with proteins and other macromolecules, which is essential for understanding its role in biological pathways.
  • Influence on Drug Efficacy : The compound's stereochemistry may significantly impact the pharmacodynamics of drugs synthesized using it as a precursor.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Oxocyclopentanecarboxylic AcidSimilar structure without stereochemistryLess specific reactivity
(R)-3-Oxocyclopentanecarboxylic AcidEnantiomer with opposite configurationDifferent biological activity profiles
CyclopentanoneKetone without carboxylic acidLacks acidic properties but serves as a precursor

This compound stands out due to its combination of functional groups that enable distinct chemical reactivity and potential biological interactions compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study investigated the antimicrobial effects of this compound against various strains of bacteria and fungi. Results indicated significant inhibition at specific concentrations, highlighting its potential as a natural antimicrobial agent.
  • Enzyme Inhibition Research :
    • Research focused on the compound's role in enzyme inhibition demonstrated that it effectively inhibited certain key enzymes involved in metabolic pathways. This property could be leveraged in drug design for metabolic disorders.
  • Chiral Synthesis Applications :
    • The compound has been utilized as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to direct the formation of specific enantiomers has been crucial in developing drugs with enhanced therapeutic profiles .

Properties

IUPAC Name

(1S)-3-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNBKRWKBMPOP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357556
Record name (S)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71830-06-3
Record name (S)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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